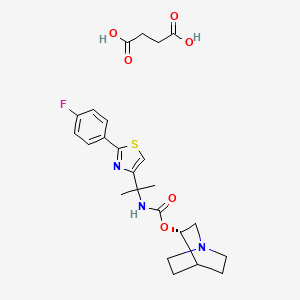

Ibiglustat succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1629063-80-4 |

|---|---|

Molecular Formula |

C24H30FN3O6S |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;butanedioic acid |

InChI |

InChI=1S/C20H24FN3O2S.C4H6O4/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-3(6)1-2-4(7)8/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1-2H2,(H,5,6)(H,7,8)/t16-;/m1./s1 |

InChI Key |

TWRYSLPYKQOKAO-PKLMIRHRSA-N |

Isomeric SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ibiglustat Succinate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibiglustat succinate, also known as Venglustat or SAR402671, is an orally active, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2][3] It is under investigation as a substrate reduction therapy (SRT) for several lysosomal storage disorders, including Gaucher disease, Fabry disease, and GM2 gangliosidosis.[1][2] The core of its therapeutic potential lies in its ability to decrease the production of glucosylceramide (GlcCer), a precursor for the accumulation of pathogenic glycosphingolipids that characterize these debilitating genetic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Substrate Reduction Therapy

The primary mechanism of action of this compound is the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. In lysosomal storage disorders such as Gaucher and Fabry disease, genetic mutations lead to a deficiency in the enzymes responsible for the breakdown of specific glycosphingolipids. This deficiency results in the pathological accumulation of these lipids within lysosomes, leading to cellular dysfunction and multi-organ damage.

This compound acts as a substrate reduction therapy by limiting the biosynthesis of the initial precursor, glucosylceramide. By reducing the amount of substrate available for downstream enzymatic reactions, Ibiglustat aims to decrease the overall burden of accumulating glycosphingolipids, thereby ameliorating the disease phenotype.

A key characteristic of Ibiglustat is its ability to penetrate the blood-brain barrier, making it a potential therapeutic option for lysosomal storage disorders with neurological manifestations.

Enzyme Kinetics and Inhibition Profile

Steady-state kinetic analysis has revealed that Ibiglustat (Venglustat) acts as an uncompetitive inhibitor of glucosylceramide synthase with respect to the substrate UDP-glucose, and a noncompetitive inhibitor with respect to the substrate ceramide. This indicates that Ibiglustat binds to the enzyme-UDP-glucose complex, and its binding to the enzyme is independent of ceramide concentration. This specific mode of inhibition suggests an allosteric mechanism, where Ibiglustat binds to a site on the enzyme distinct from the active sites for UDP-glucose and ceramide.

Signaling Pathway and Metabolic Impact

The inhibitory action of this compound on glucosylceramide synthase has a direct impact on the glycosphingolipid biosynthesis pathway. By blocking the initial step, it leads to a reduction in the downstream accumulation of various complex glycosphingolipids.

In the context of specific diseases:

-

Fabry Disease: Ibiglustat reduces the synthesis of globotriaosylceramide (Gb3), the primary accumulating lipid.

-

Gaucher Disease: It decreases the production of glucosylceramide itself, which is the main storage molecule.

-

GM2 Gangliosidosis (Tay-Sachs and Sandhoff diseases): It limits the formation of GM2 ganglioside.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of this compound.

Table 1: Pharmacokinetics of Ibiglustat in Healthy Volunteers (Single Oral Dose)

| Parameter | Value |

| Median tmax (time to maximum concentration) | 3.00–5.50 hours |

| Mean CL/F (apparent total body clearance) | 5.18–6.43 L/h |

| Pooled geometric mean t1/2z (terminal half-life) | 28.9 hours |

Table 2: Pharmacokinetics of Ibiglustat in Healthy Volunteers (Repeated Once-Daily Oral Doses for 14 Days)

| Parameter | Value |

| Time to apparent steady state | Within 5 days |

| Pooled accumulation ratio for Cmax | 2.10 |

| Pooled accumulation ratio for AUC0–24 | 2.22 |

| Mean fraction of dose excreted unchanged in urine (fe0–24) | 26.3% to 33.1% |

Table 3: Pharmacodynamic Effects of Ibiglustat

| Parameter | Finding | Reference |

| In vitro GL-3 accumulation (Fabry disease cardiomyocytes) | 1 µM Ibiglustat for 15 days prevents additional GL-3 accumulation. | |

| Plasma and CSF Glucosylceramide (GL-1) reduction (Phase 2, GBA-PD) | ~75% decrease within two weeks of starting dosing. | |

| Emax for GL-1 reduction (Modeling from healthy volunteer data) | 80% |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating the findings related to Ibiglustat's mechanism of action. Below are representative protocols based on the available literature.

Protocol 1: Glucosylceramide Synthase (GCS) Inhibition Assay (Representative)

This protocol is a representative method for determining the inhibitory activity of a compound like Ibiglustat on GCS.

-

Enzyme Source: Microsomal fractions from cells overexpressing human GCS or purified recombinant human GCS.

-

Substrates:

-

Ceramide (e.g., NBD-C6-ceramide as a fluorescent analog).

-

UDP-glucose (radiolabeled, e.g., UDP-[14C]glucose, or unlabeled for MS-based detection).

-

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Buffer: A buffer solution maintaining optimal pH for enzyme activity (e.g., HEPES buffer, pH 7.4) containing necessary cofactors.

-

Reaction Mixture:

-

Prepare a reaction mixture containing the assay buffer, GCS enzyme, and the desired concentration of Ibiglustat or vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes at 37°C).

-

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrates (ceramide and UDP-glucose).

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).

-

Product Detection and Quantification:

-

Radiolabeled method: Separate the radiolabeled glucosylceramide product from the unreacted UDP-[14C]glucose using techniques like thin-layer chromatography (TLC) followed by autoradiography or liquid scintillation counting.

-

Fluorescent method: If using a fluorescent ceramide analog, separate the fluorescent glucosylceramide product by high-performance liquid chromatography (HPLC) and quantify using a fluorescence detector.

-

Mass Spectrometry (MS) method: Extract the lipids and quantify the formation of glucosylceramide using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Cell-Based Assay in a Human iPSC-Derived Cardiomyocyte Model of Fabry Disease (Representative)

This protocol outlines a general approach to assess the efficacy of Ibiglustat in a relevant cellular model of Fabry disease.

-

Cell Culture:

-

Culture human induced pluripotent stem cells (iPSCs) derived from a Fabry disease patient.

-

Differentiate the iPSCs into cardiomyocytes using established protocols (e.g., via embryoid body formation or monolayer-based differentiation with modulation of Wnt signaling).

-

-

Treatment:

-

Plate the differentiated cardiomyocytes.

-

Treat the cells with a specific concentration of this compound (e.g., 1 µM) or vehicle control in the culture medium.

-

Maintain the treatment for a specified duration (e.g., 15 days), with regular media changes containing fresh compound.

-

-

Assessment of Globotriaosylceramide (Gb3) Accumulation:

-

Immunocytochemistry:

-

Fix the cells and permeabilize them.

-

Incubate with a primary antibody specific for Gb3.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and quantify the Gb3 staining using fluorescence microscopy.

-

-

Mass Spectrometry:

-

Lyse the cells and extract the lipids.

-

Quantify the levels of Gb3 and other relevant glycosphingolipids using liquid chromatography-mass spectrometry (LC-MS).

-

-

-

Data Analysis: Compare the levels of Gb3 in the Ibiglustat-treated cells to the vehicle-treated control cells to determine the extent of substrate reduction.

Conclusion

This compound represents a targeted therapeutic approach for a group of devastating lysosomal storage disorders. Its mechanism of action as an uncompetitive/noncompetitive inhibitor of glucosylceramide synthase effectively reduces the production of the initial substrate for pathogenic lipid accumulation. The ability of Ibiglustat to cross the blood-brain barrier further enhances its potential as a treatment for the neurological manifestations of these diseases. The quantitative data from pharmacokinetic and pharmacodynamic studies, along with the detailed experimental protocols, provide a solid foundation for its continued investigation and development. Further research will continue to elucidate the full therapeutic potential of this promising substrate reduction therapy.

References

An In-depth Technical Guide to Ibiglustat Succinate for Gaucher Disease Research

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of Ibiglustat succinate (Venglustat), a brain-penetrant inhibitor of glucosylceramide synthase, for research in Gaucher disease. It details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of the core signaling pathway and experimental workflows.

Introduction to Gaucher Disease and Substrate Reduction Therapy

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its primary substrates, glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (GlcSph), within the lysosomes of macrophages.[1][3] These lipid-laden cells, known as Gaucher cells, infiltrate various organs, including the spleen, liver, bone marrow, and in some forms of the disease, the central nervous system (CNS), leading to a wide range of clinical manifestations.[4]

Gaucher disease is broadly classified into three types:

-

Type 1: The most common form, characterized by visceral and skeletal manifestations without primary CNS involvement.

-

Type 2: A severe, acute neuronopathic form with early onset and rapid neurological decline.

-

Type 3: A subacute neuronopathic form with a later onset and more variable progression of neurological symptoms.

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the rate of synthesis of the accumulating substrate, thereby restoring the metabolic balance in the presence of deficient enzymatic activity. For Gaucher disease, SRT involves the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids, including GlcCer.

This compound (Venglustat): A Brain-Penetrant GCS Inhibitor

This compound, also known as Venglustat (formerly GZ/SAR402671), is an orally active, brain-penetrant small molecule inhibitor of glucosylceramide synthase. Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for the neuronopathic forms of Gaucher disease (types 2 and 3), for which current treatments like enzyme replacement therapy (ERT) are ineffective due to their inability to reach the CNS.

Mechanism of Action

Ibiglustat acts by competitively inhibiting glucosylceramide synthase, the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. By blocking this initial step in the biosynthesis of glucosylceramide-based glycosphingolipids, Ibiglustat reduces the influx of GlcCer into the lysosomes. This reduction in substrate load helps to alleviate the lysosomal storage burden, thereby mitigating the downstream pathophysiology of Gaucher disease.

Signaling Pathway

The core mechanism of Ibiglustat's action is the direct inhibition of the glycosphingolipid synthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel compounds that reverse the disease phenotype in Type 2 Gaucher disease patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Ibiglustat Succinate in Fabry Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fabry disease, an X-linked lysosomal storage disorder, arises from deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the pathophysiology of the disease, resulting in severe renal, cardiac, and cerebrovascular complications. Ibiglustat succinate (also known as venglustat or GZ/SAR402671) is an orally administered inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids, including Gb3.[1][2] This substrate reduction therapy (SRT) offers a promising therapeutic strategy by aiming to decrease the rate of Gb3 synthesis, thereby reducing its accumulation and mitigating downstream pathology. This document provides a comprehensive technical overview of the preclinical and clinical evidence for this compound in Fabry disease models, focusing on its mechanism of action, efficacy data, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Substrate Reduction Therapy

This compound acts as a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of a large number of glycosphingolipids, including Gb3. By inhibiting GCS, this compound effectively reduces the available pool of GlcCer, thereby limiting the downstream synthesis of Gb3.[1] This mechanism is independent of the underlying GLA gene mutation, making it a potentially viable therapeutic option for a broad range of Fabry disease patients.

Signaling Pathway: Glycosphingolipid Biosynthesis and Inhibition by Ibiglustat

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the GBA gene, encoding the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for synucleinopathies, most notably Parkinson's disease (PD). The resultant GCase deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), and is intricately linked to the aggregation of alpha-synuclein, a pathological hallmark of these neurodegenerative disorders. Ibiglustat succinate (Venglustat), a brain-penetrant inhibitor of glucosylceramide synthase (GCS), represents a therapeutic strategy aimed at substrate reduction to mitigate the downstream pathological cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological pathways and experimental workflows.

The GBA-Synucleinopathy Axis: A Vicious Cycle

Mutations in the GBA gene disrupt the normal function of GCase, a critical enzyme in the lysosomal degradation pathway. This disruption initiates a cascade of events that contribute to the pathogenesis of synucleinopathies.

Lysosomal Dysfunction and Alpha-Synuclein Accumulation

Reduced GCase activity leads to the accumulation of its primary substrate, glucosylceramide, within the lysosome. This accumulation is hypothesized to disrupt lysosomal function, impairing the clearance of other substrates, including alpha-synuclein. The compromised lysosomal-autophagy pathway is a key contributor to the accumulation and subsequent aggregation of alpha-synuclein into toxic oligomers and fibrils, which form the characteristic Lewy bodies seen in Parkinson's disease.

A Bidirectional Pathogenic Loop

Emerging evidence suggests a bidirectional, pathogenic relationship between GCase deficiency and alpha-synuclein aggregation. Not only does deficient GCase activity promote alpha-synuclein accumulation, but aggregated alpha-synuclein can also further inhibit GCase function, creating a vicious cycle that exacerbates neurodegeneration.

This compound: Mechanism of Action

This compound is a small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, including glucosylceramide. By inhibiting GCS, this compound reduces the production of glucosylceramide, thereby decreasing the substrate burden on the deficient GCase enzyme. This substrate reduction strategy aims to restore lysosomal homeostasis and interrupt the pathogenic cascade leading to alpha-synuclein aggregation and neurodegeneration.

Preclinical Evidence

The therapeutic potential of GCS inhibition has been evaluated in various preclinical models of GBA-related synucleinopathy.

Quantitative Data from Preclinical Studies

Studies utilizing the GCS inhibitor GZ667161, a compound structurally related to Ibiglustat, in a GbaD409V/D409V mouse model of Gaucher-related synucleinopathy demonstrated significant reductions in key pathological markers.[1][2] Another study with a novel GCS inhibitor, BZ1, in a preformed fibril (PFF) rodent primary neuron model also showed promising results.[3]

| Study Compound | Model | Treatment Duration | Key Biomarker | % Reduction vs. Control | Reference |

| GZ667161 | GbaD409V/D409V mice | 9 months | Brain Glucosylceramide | ~50% | [1] |

| GZ667161 | GbaD409V/D409V mice | 9 months | Brain Glucosylsphingosine | ~75% | [1] |

| GZ667161 | GbaD409V/D409V mice | 9 months | Hippocampal α-synuclein aggregates | Significant reduction | |

| BZ1 | PFF rodent primary neurons | In vitro | Insoluble phosphorylated α-synuclein | Significant reduction |

Experimental Protocols

-

Animal Models: GbaD409V/WT or GbaD409V/D409V knock-in mice are commonly used to model GBA-related synucleinopathy.

-

Drug Administration: this compound (Venglustat) or related GCS inhibitors are typically administered orally, mixed in the rodent chow (e.g., 0.03% w/w). Treatment duration can range from several weeks to months to assess long-term effects.

-

Behavioral Phenotyping: A battery of behavioral tests is employed to assess motor and cognitive functions.

-

Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

-

Novel Object Recognition Test: To assess learning and memory.

-

Beam Walk Test: To measure motor coordination and balance.

-

Buried Pellet Test: To evaluate olfactory function.

-

-

Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glycosphingolipids in biological samples.

-

Sample Preparation: Brain tissue is homogenized, and lipids are extracted using a modified Bligh and Dyer method. Internal standards are added for accurate quantification.

-

Analysis: The extracted lipids are separated by liquid chromatography and detected by a mass spectrometer, allowing for the precise measurement of different glucosylceramide species.

-

Thioflavin T (ThT) Assay: This is a widely used in vitro assay to monitor the kinetics of alpha-synuclein aggregation.

-

Recombinant alpha-synuclein monomer is incubated under conditions that promote fibrillization (e.g., 37°C with agitation).

-

Thioflavin T, a fluorescent dye that binds to beta-sheet-rich structures like amyloid fibrils, is added to the reaction.

-

The increase in fluorescence intensity over time is measured using a plate reader, reflecting the extent of fibril formation.

-

-

Immunohistochemistry (IHC): To visualize and quantify alpha-synuclein aggregates in brain tissue.

-

Paraffin-embedded brain sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to expose the epitopes.

-

Sections are incubated with a primary antibody specific for total or phosphorylated alpha-synuclein (a marker for pathological aggregates).

-

A labeled secondary antibody is used for detection, followed by visualization with a chromogenic or fluorescent substrate.

-

Clinical Development of this compound (Venglustat)

This compound has been evaluated in clinical trials for GBA-associated Parkinson's disease.

MOVES-PD Phase 2 Trial

The MOVES-PD study was a Phase 2 clinical trial designed to assess the safety and efficacy of Venglustat in individuals with GBA-associated Parkinson's disease.

Part 1 of the trial demonstrated successful target engagement, with a dose-dependent reduction in glucosylceramide (GL-1) levels in both plasma and cerebrospinal fluid (CSF). However, Part 2 of the study did not meet its primary endpoint of showing a significant improvement in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score compared to placebo after one year of treatment.

| Parameter | Venglustat Group | Placebo Group | Outcome | Reference |

| CSF GL-1 Reduction (highest dose) | 72.0% - 74.3% | N/A | Target engagement confirmed | |

| Plasma GL-1 Reduction | ~75% | N/A | Target engagement confirmed | |

| Change in MDS-UPDRS Parts II & III | 7.29 (SE 1.36) | 4.71 (SE 1.27) | No significant difference (p=0.17) |

Experimental Protocol of the MOVES-PD Trial

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.

-

Participants: Individuals with a diagnosis of Parkinson's disease and a heterozygous GBA mutation.

-

Intervention: Once-daily oral administration of Venglustat or placebo.

-

Primary Outcome: Change from baseline in the MDS-UPDRS Parts II and III combined score at 52 weeks.

-

Secondary and Exploratory Outcomes: Pharmacokinetics and pharmacodynamics of Venglustat, including measurement of GL-1 levels in plasma and CSF.

Conclusion and Future Directions

This compound effectively reduces its target, glucosylceramide, in both preclinical models and in patients with GBA-associated Parkinson's disease. While preclinical studies demonstrated a reduction in alpha-synuclein pathology and improvement in some behavioral deficits, the MOVES-PD clinical trial did not show a significant clinical benefit in terms of motor and non-motor symptoms of Parkinson's disease.

The discrepancy between the promising preclinical data and the clinical trial results highlights the complexities of translating findings from animal models to human disease. Several factors could contribute to this, including the specific GBA mutations in the patient population, the stage of the disease at which the intervention was initiated, and the potential for off-target effects.

Despite the outcome of the MOVES-PD trial, the rationale for targeting the GBA-synuclein pathway remains strong. Future research in this area may focus on:

-

Developing more refined substrate reduction therapies with improved efficacy and safety profiles.

-

Exploring combination therapies that target multiple aspects of the pathogenic cascade, such as GCase enhancement and anti-alpha-synuclein aggregation strategies.

-

Identifying biomarkers to better stratify patients and monitor treatment response in clinical trials.

The investigation into this compound has provided valuable insights into the role of glucosylceramide metabolism in GBA-related synucleinopathy and will undoubtedly inform the development of future therapeutic strategies for this devastating neurodegenerative disease.

References

- 1. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for Behaviorally Phenotyping the Transgenic Mouse | Springer Nature Experiments [experiments.springernature.com]

Ibiglustat Succinate: A Substrate Reduction Therapy for Lysosomal Storage Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and multi-systemic pathology. A promising therapeutic strategy for a subset of these disorders, the glycosphingolipidoses, is substrate reduction therapy (SRT). This approach aims to decrease the synthesis of the accumulating substrate to a level that the residual lysosomal enzyme activity can manage. Ibiglustat succinate (also known as venglustat or GZ/SAR402671), an orally available, brain-penetrant inhibitor of glucosylceramide synthase (GCS), is a next-generation SRT agent currently under investigation for several LSDs, including Gaucher disease, Fabry disease, and GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing exemplary experimental protocols relevant to its study.

Introduction to Lysosomal Storage Disorders and Substrate Reduction Therapy

Lysosomal storage disorders are caused by genetic defects in lysosomal function, most commonly the deficiency of a specific lysosomal enzyme. This deficiency leads to the progressive accumulation of the enzyme's substrate within the lysosome, resulting in a cascade of pathological events, including cellular and tissue damage.

Substrate reduction therapy (SRT) offers a therapeutic alternative to enzyme replacement therapy (ERT), particularly for LSDs with central nervous system (CNS) involvement, as small molecule inhibitors can often cross the blood-brain barrier. SRT aims to inhibit a key enzyme in the biosynthetic pathway of the accumulating substrate, thereby reducing its rate of synthesis and mitigating its accumulation.[1]

This compound: A Potent Glucosylceramide Synthase Inhibitor

This compound is a potent and selective inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, ibiglustat reduces the production of glucosylceramide (GlcCer), the precursor for a variety of complex glycosphingolipids that accumulate in several LSDs. A key feature of ibiglustat is its ability to penetrate the CNS, making it a promising candidate for neuronopathic LSDs.[2]

Mechanism of Action

Ibiglustat acts as a competitive inhibitor of GCS, blocking the transfer of glucose from UDP-glucose to ceramide. This leads to a reduction in the cellular levels of GlcCer and, consequently, a decrease in the synthesis of downstream glycosphingolipids such as globotriaosylceramide (Gb3) in Fabry disease and GM2 ganglioside in Tay-Sachs and Sandhoff diseases.

Preclinical and Clinical Efficacy of this compound

Preclinical Studies

Ibiglustat has demonstrated efficacy in various animal models of LSDs.

-

Gaucher Disease: In mouse models of Gaucher disease, ibiglustat treatment led to a reduction in the accumulation of glucosylceramide and glucosylsphingosine in the brain and visceral organs, accompanied by an improvement in neurological and motor deficits.

-

Fabry Disease: In a mouse model of Fabry disease (Gla-/-), dietary administration of ibiglustat reduced the accumulation of globotriaosylceramide (Gb3) and lyso-Gb3 in the kidney, heart, and brain.[3] Combination therapy with ERT and SRT showed the most complete clearance of Gb3 from all tissues.[4]

-

Tay-Sachs Disease: In a mouse model of Tay-Sachs disease, ibiglustat treatment delayed disease onset, improved motor function, and prolonged survival.

Clinical Trials

Ibiglustat (venglustat) has been evaluated in several clinical trials for various LSDs.

The Phase 2 LEAP trial (NCT02843035) evaluated the safety and efficacy of venglustat in combination with imiglucerase (ERT) in adult patients with Gaucher disease type 3.[5]

Table 1: Key Efficacy Results from the LEAP Trial in Gaucher Disease Type 3

| Parameter | Baseline (Mean ± SD or Median [IQR]) | Week 52 (Mean ± SD or Median [IQR]) | Change from Baseline (Mean or Median) |

| Glucosylceramide in CSF | --- | --- | ↓ 81% |

| Glucosylsphingosine in CSF | --- | --- | ↓ 70% |

| Glucosylceramide in Plasma | --- | --- | ↓ 78% |

| Glucosylsphingosine in Plasma | --- | --- | ↓ 56% |

| Modified SARA Score | 2.68 ± 1.54 | 1.55 ± 1.88 | -1.14 |

CSF: Cerebrospinal Fluid; SARA: Scale for the Assessment and Rating of Ataxia; IQR: Interquartile Range.

A Phase 2a open-label study (NCT02228460) and its extension study (NCT02489344) assessed venglustat in treatment-naïve adult male patients with classic Fabry disease.

Table 2: Key Efficacy Results from the Phase 2a Trial in Fabry Disease

| Parameter | Baseline | Week 26 | Week 156 (Extension) |

| GL-3 Inclusions in SSCE (Fraction of Volume, Mean ± SD) | --- | -0.06 ± 0.03 (p=0.0010) | -0.12 ± 0.04 (p=0.0008) |

| Plasma GL-3 | --- | Significant Reduction | Progressive Reduction |

| Plasma lyso-GL-3 | --- | Significant Reduction | Progressive Reduction |

GL-3: Globotriaosylceramide; SSCE: Superficial Skin Capillary Endothelium.

The Phase 3 AMETHIST trial evaluated the efficacy and safety of venglustat in adults with late-onset GM2 gangliosidoses. While the trial was discontinued due to a lack of clinical improvement in the assessed endpoints, it did demonstrate target engagement.

Table 3: Key Results from the AMETHIST Trial in GM2 Gangliosidosis

| Parameter | Venglustat Group | Placebo Group | Difference (90% CI) | p-value |

| Change in CSF GM2 from Baseline | ↓ 47.6% | ↓ 11.3% | -36.2% (-44.8, -27.7) | <0.0001 |

| Annual % Change in 9-Hole Peg Test | 2.49% | 0.95% | 1.54% (-2.33, 5.39) | 0.74 |

CSF: Cerebrospinal Fluid; GM2: GM2 ganglioside.

Pharmacokinetics and Safety Profile

Pharmacokinetics

Phase 1 studies in healthy volunteers (NCT01674036 and NCT01710826) have characterized the pharmacokinetic profile of venglustat.

Table 4: Pharmacokinetic Parameters of Venglustat in Healthy Volunteers (Single Ascending Dose)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng.h/mL) | t1/2 (hr) |

| 2 mg | 4.8 ± 1.2 | 4.0 (2.0-6.0) | 163 ± 40 | 28.9 (pooled) |

| 5 mg | 12.1 ± 3.4 | 4.0 (2.0-6.0) | 425 ± 113 | 28.9 (pooled) |

| 15 mg | 42.1 ± 10.5 | 3.0 (2.0-6.0) | 1450 ± 360 | 28.9 (pooled) |

| 25 mg | 68.9 ± 18.2 | 3.5 (2.0-6.0) | 2390 ± 630 | 28.9 (pooled) |

| 50 mg | 125 ± 33 | 4.0 (3.0-6.0) | 4520 ± 1190 | 28.9 (pooled) |

| 100 mg | 253 ± 67 | 4.0 (3.0-6.0) | 9130 ± 2410 | 28.9 (pooled) |

| 150 mg | 376 ± 99 | 4.0 (3.0-6.0) | 13500 ± 3560 | 28.9 (pooled) |

Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. t1/2 is the pooled geometric mean.

Safety and Tolerability

Across clinical trials, venglustat has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) reported were generally mild to moderate in severity.

Table 5: Common Treatment-Emergent Adverse Events (TEAEs) Reported in Venglustat Clinical Trials

| Adverse Event | Frequency |

| Diarrhea | Common |

| Nausea | Common |

| Headache | Common |

| Constipation | Common |

| Fall | Common |

| Abdominal Pain | Reported |

| Fatigue | Reported |

Experimental Protocols

This section provides representative protocols for key experiments used in the study of ibiglustat and other GCS inhibitors. These are intended as a guide and may require optimization for specific experimental conditions.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a cell-based assay to measure GCS activity.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Lysis buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Bovine serum albumin (BSA)

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Fluorescence imager

Procedure:

-

Culture cells of interest (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.

-

Harvest cells and prepare whole-cell lysates by sonication or Dounce homogenization in lysis buffer on ice.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Set up the enzyme reaction mixture containing cell lysate (e.g., 50-100 µg protein), NBD-C6-ceramide (e.g., 10 µM), and UDP-glucose (e.g., 1 mM) in a final volume of 100 µL. Include a no-enzyme control.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the fluorescent spots of NBD-C6-ceramide and the product, NBD-C6-glucosylceramide, using a fluorescence imager.

-

Quantify the fluorescence intensity of the spots to determine GCS activity.

Quantification of Glycosphingolipids by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of glycosphingolipids from tissues or cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Homogenization buffer (e.g., PBS)

-

Chloroform

-

Methanol

-

Internal standards (e.g., isotopically labeled glycosphingolipids)

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

Procedure:

-

Homogenize tissue samples or cell pellets in homogenization buffer.

-

Perform a lipid extraction using a modified Folch method with chloroform and methanol. Add internal standards at the beginning of the extraction.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the different glycosphingolipid species using an appropriate chromatographic gradient.

-

Detect and quantify the glycosphingolipids using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Calculate the concentration of each glycosphingolipid species relative to its corresponding internal standard.

Immunohistochemistry for α-Synuclein in Mouse Brain

This protocol describes the immunohistochemical staining of α-synuclein in paraffin-embedded mouse brain sections.

Materials:

-

Paraffin-embedded mouse brain sections

-

Xylene

-

Ethanol (graded series)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody against α-synuclein (e.g., rabbit anti-α-synuclein)

-

Biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the sections in antigen retrieval solution.

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with the blocking solution.

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the peroxidase reaction with the DAB substrate, resulting in a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections through a graded ethanol series and xylene.

-

Coverslip the sections with mounting medium.

-

Examine the sections under a microscope to assess the distribution and intensity of α-synuclein staining.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Workflow for a cell-based GCS activity assay.

Logical Relationship Diagram

Caption: Logical flow of SRT for lysosomal storage disorders.

Conclusion

This compound represents a significant advancement in the field of substrate reduction therapy for lysosomal storage disorders. Its ability to penetrate the central nervous system holds particular promise for the treatment of neuronopathic forms of these devastating diseases. The preclinical and clinical data gathered to date demonstrate its potential to reduce substrate accumulation and, in some cases, stabilize or improve clinical outcomes. Further research and ongoing clinical trials will continue to delineate the full therapeutic potential and long-term safety of ibiglustat in a range of lysosomal storage disorders. This technical guide provides a foundational resource for researchers and drug development professionals working to advance therapies for these rare diseases.

References

- 1. fabrydiseasenews.com [fabrydiseasenews.com]

- 2. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substrate Reduction Augments the Efficacy of Enzyme Therapy in a Mouse Model of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Ibiglustat Succinate (CAS No. 1629063-78-0): A Technical Guide for Researchers

An In-depth Review of the Glucosylceramide Synthase Inhibitor for Lysosomal Storage Disorders and Neurodegenerative Diseases

Abstract

Ibiglustat succinate, also known as Venglustat, is a potent, orally active, and brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] Identified by the CAS number 1629063-78-0, this compound is under investigation for the treatment of several lysosomal storage disorders, including Gaucher disease type 3, Fabry disease, and GM2 gangliosidosis, as well as neurodegenerative conditions like Parkinson's disease associated with GBA mutations.[1][] By blocking the synthesis of glucosylceramide (GlcCer), the primary substrate for a range of downstream glycosphingolipids, this compound offers a therapeutic strategy known as substrate reduction therapy. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, key experimental data, and detailed protocols to support further research and development.

Physicochemical Properties

This compound is a white to off-white solid powder.[4] The succinate salt form enhances the compound's stability and handling characteristics for pharmaceutical formulation.

| Property | Value | Reference |

| CAS Number | 1629063-78-0 | |

| Synonyms | Venglustat succinate, SAR402671 succinate, GZ402671 succinate | |

| Molecular Formula | C₂₀H₂₄FN₃O₂S·C₄H₆O₅ | |

| Molecular Weight | 523.58 g/mol | |

| Solubility (25°C) | DMSO: 100 mg/mL (190.99 mM)Water: 100 mg/mL (190.99 mM)Ethanol: 100 mg/mL (190.99 mM) | |

| Storage and Stability | Powder: 3 years at -20°C; 2 years at 4°CSolution: 1 year at -80°C in solvent; 1 month at -20°C in solvent |

Mechanism of Action

This compound functions as a competitive inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of complex glycosphingolipids, including globotriaosylceramide (Gb3 or GL-3) and gangliosides.

In several lysosomal storage disorders, genetic defects in specific hydrolase enzymes lead to the accumulation of their glycosphingolipid substrates within lysosomes, causing cellular dysfunction and pathology. For instance, Gaucher disease results from a deficiency of glucocerebrosidase, leading to GlcCer accumulation. Fabry disease is caused by a deficiency of alpha-galactosidase A, resulting in the accumulation of Gb3.

By inhibiting GCS, this compound reduces the production of GlcCer, thereby limiting the synthesis and subsequent accumulation of downstream pathological glycosphingolipids. This substrate reduction approach is independent of the underlying enzyme deficiency.

Mechanism of action of this compound.

Preclinical and Clinical Data

In Vitro Studies

-

Fabry Disease Model: In a study using cardiomyocytes derived from induced pluripotent stem cells (iPSCs) from patients with Fabry disease, treatment with 1 µM this compound for 15 days prevented the accumulation of globotriaosylceramide (GL-3). This suggests its potential to ameliorate the sphingolipid buildup characteristic of Fabry disease.

In Vivo Studies

-

Gaucher Disease Model: In a mouse model of Gaucher disease, oral administration of Venglustat (Ibiglustat) led to a significant reduction in the accumulation of glycosphingolipids.

-

Synucleinopathy Model: In a GBA-related synucleinopathy mouse model, Venglustat administration significantly reduced the accumulation of pathological α-synuclein aggregates in the central nervous system and improved associated memory deficits.

Pharmacokinetics in Healthy Volunteers

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of Ibiglustat.

| Parameter | Single Dose (2-150 mg) | Repeated Dose (5-20 mg/day for 14 days) | Reference |

| Tmax (median) | 3.00–5.50 hours | Not specified | |

| t1/2z (geometric mean) | 28.9 hours | Not specified | |

| Apparent Total Body Clearance (CL/F, mean) | 5.18–6.43 L/h | 5.18–6.43 L/h | |

| Accumulation Ratio (Cmax) | - | 2.10 | |

| Accumulation Ratio (AUC0–24) | - | 2.22 | |

| Food Effect | Systemic exposure unaffected by food | Not applicable |

A study in healthy Chinese volunteers receiving a single 15 mg oral dose showed a median Tmax of 2.50 hours and a mean terminal half-life of 30.6 hours, demonstrating a favorable pharmacokinetic profile consistent with data from non-Chinese volunteers.

Experimental Protocols

In Vitro GL-3 Clearance in Fabry Disease Cardiomyocytes

This protocol is based on the methodology described for treating embryoid bodies (EBs) derived from Fabry disease patient iPSCs.

Objective: To assess the efficacy of this compound in preventing the accumulation of GL-3 in a cellular model of Fabry disease.

Materials:

-

This compound (CAS 1629063-78-0)

-

Fabry disease patient-derived iPSCs

-

Cardiomyocyte differentiation medium

-

Culture plates

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Fixatives for immunocytochemistry (e.g., 4% paraformaldehyde)

-

Primary antibody against GL-3

-

Fluorescently labeled secondary antibody

-

Reagents for electron microscopy and mass spectrometry

Procedure:

-

Cell Culture and Differentiation: Differentiate Fabry disease iPSCs into cardiomyocytes to form embryoid bodies (EBs). Culture the EBs until a plateau of GL-3 accumulation is reached (e.g., 28 days post-differentiation).

-

Ibiglustat Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the beating EBs with 1 µM this compound in the culture medium.

-

Culture the EBs for 15 days, replacing the medium with fresh this compound-containing medium every 2 days.

-

-

Analysis of GL-3 Accumulation:

-

Immunocytochemistry (ICC):

-

Fix the treated and untreated control EBs.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with a primary antibody specific for GL-3.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Visualize and quantify GL-3 levels using fluorescence microscopy.

-

-

Electron Microscopy (EM):

-

Fix, embed, and section the EBs according to standard EM protocols.

-

Examine the ultrastructure of lysosomes for characteristic lamellar inclusions of stored lipids.

-

-

Mass Spectrometry (MS):

-

Perform lipid extraction from the EBs.

-

Analyze the lipid extracts by mass spectrometry to quantify the levels of GL-3 and other glycosphingolipids.

-

-

Workflow for in vitro testing of this compound.

In Vivo Efficacy in a Gaucher Disease Mouse Model

This protocol outlines a general procedure based on preclinical studies of GCS inhibitors.

Objective: To evaluate the effect of this compound on glycosphingolipid accumulation in a mouse model of Gaucher disease.

Materials:

-

Gaucher disease model mice (e.g., C57Bl/6 with relevant genetic modification)

-

This compound

-

Vehicle for oral administration (e.g., CMC-Na suspension)

-

Gavage needles

-

Equipment for tissue collection and homogenization

-

Reagents for lipid extraction and analysis (e.g., mass spectrometry)

Procedure:

-

Animal Dosing:

-

Acclimate Gaucher disease model mice to the housing conditions.

-

Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.03% in feed or by oral gavage).

-

Administer this compound or vehicle (control group) to the mice daily for a predetermined period.

-

-

Tissue Collection:

-

At the end of the treatment period, euthanize the mice.

-

Collect relevant tissues, such as the brain, liver, and spleen, where glycosphingolipid accumulation is prominent in Gaucher disease.

-

-

Biochemical Analysis:

-

Homogenize the collected tissues.

-

Perform lipid extraction from the tissue homogenates.

-

Quantify the levels of glucosylceramide, glucosylsphingosine, and other relevant glycosphingolipids using a validated method like liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Compare the glycosphingolipid levels in the tissues of Ibiglustat-treated mice to those of the vehicle-treated control group.

-

Perform statistical analysis to determine the significance of any observed reductions.

-

Summary and Future Directions

This compound is a promising GCS inhibitor with a strong rationale for its use in substrate reduction therapy for multiple lysosomal storage disorders and GBA-related neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for disorders with neurological manifestations. The preclinical and early clinical data demonstrate its potential to reduce the accumulation of pathological glycosphingolipids and show a favorable pharmacokinetic and safety profile.

Future research should continue to explore the long-term efficacy and safety of this compound in various disease models and patient populations. Further elucidation of its effects on downstream cellular pathways beyond simple substrate reduction will provide deeper insights into its therapeutic mechanisms. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this and similar therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Ibiglustat Succinate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibiglustat, also known as Venglustat or GZ402671, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] GCS, formally known as UDP-glucose:ceramide glucosyltransferase (UGCG), is the pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, Ibiglustat effectively reduces the production of glucosylceramide (GlcCer), the precursor for a vast array of downstream GSLs. This mechanism of action, termed substrate reduction therapy (SRT), holds significant therapeutic promise for a variety of lysosomal storage disorders characterized by the accumulation of GSLs, including Gaucher disease, Fabry disease, and GM2 gangliosidosis.[1][3] Its potential is also being explored in other conditions such as Parkinson's disease associated with GBA mutations and autosomal dominant polycystic kidney disease.[1]

These application notes provide detailed protocols for key in vitro assays to characterize the activity and cellular effects of Ibiglustat succinate.

Mechanism of Action: Inhibition of Glycosphingolipid Synthesis

Ibiglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase. This inhibition leads to a decrease in the synthesis of GlcCer and consequently, a reduction in the cellular levels of various complex glycosphingolipids that are built upon a GlcCer core. This substrate reduction approach aims to alleviate the pathological accumulation of these lipids in lysosomal storage disorders.

Caption: this compound inhibits GCS, blocking glucosylceramide synthesis.

Data Presentation

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GCS Inhibition) | 24 nM | Not Specified | |

| Effective Concentration | 1 µM | Fabry disease cardiomyocytes |

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay (Cell-Free)

This assay directly measures the inhibitory effect of this compound on GCS enzyme activity in a cell-free system using isolated microsomes as the enzyme source.

Materials:

-

Microsomal fractions from a suitable cell line (e.g., MDCK cells)

-

Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)

-

Stop Solution (e.g., Chloroform:Methanol, 2:1 v/v)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Protocol:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in the Reaction Buffer to achieve a range of final concentrations for IC50 determination.

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction (enzyme source), fluorescently-labeled ceramide substrate, and the this compound dilution (or vehicle control).

-

Initiate Reaction: Add UDP-glucose to initiate the enzymatic reaction. The final reaction volume should be kept consistent across all samples.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding the Stop Solution.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

Analysis: Analyze the extracted lipids by HPLC with fluorescence detection to separate and quantify the fluorescently-labeled glucosylceramide product.

-

Data Analysis: Calculate the percentage of GCS inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the cell-free GCS inhibition assay.

Cellular GCS Activity Assay (Whole-Cell)

This assay measures the ability of this compound to inhibit GCS activity within intact cells, providing a more physiologically relevant assessment.

Materials:

-

Adherent cell line (e.g., HEK293, fibroblasts)

-

Cell culture medium and supplements

-

This compound

-

Metabolic labeling reagent (e.g., a fluorescently-labeled or stable isotope-labeled ceramide precursor)

-

Lysis buffer

-

Solvents for lipid extraction (e.g., Chloroform, Methanol, Water)

-

Mass spectrometer coupled with liquid chromatography (LC-MS)

Protocol:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-72 hours).

-

Metabolic Labeling: Add the metabolic labeling reagent to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized glycosphingolipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse them. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

Sample Preparation for MS: Dry the extracted lipid samples and reconstitute them in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Analyze the samples by LC-MS to separate and quantify the labeled glucosylceramide.

-

Data Analysis: Determine the reduction in labeled glucosylceramide levels in Ibiglustat-treated cells compared to the vehicle control.

Caption: Workflow for the whole-cell GCS activity assay.

Cell Viability Assay

This protocol determines the cytotoxic effects of this compound on cultured cells using a resazurin-based assay.

Materials:

-

Adherent or suspension cell line

-

Cell culture medium and supplements

-

This compound

-

Resazurin sodium salt solution

-

96-well clear-bottom black plates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density.

-

Compound Addition: After allowing the cells to adhere (for adherent cells), add serial dilutions of this compound to the wells. Include wells with vehicle control and wells with medium only for background measurement.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce resazurin to the highly fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Subtract the background fluorescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Disclaimer

These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. It is recommended to optimize the protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Ibiglustat Succinate in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ibiglustat succinate (also known as venglustat or Genz-682452) in preclinical mouse models of lysosomal storage disorders. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this glucosylceramide synthase (GCS) inhibitor.

Mechanism of Action

This compound is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by converting ceramide to glucosylceramide (GlcCer).[3][4][5] In several lysosomal storage disorders, such as Gaucher disease and Fabry disease, genetic defects in specific lysosomal enzymes lead to the accumulation of GlcCer and its downstream metabolites. By inhibiting GCS, ibiglustat reduces the synthesis of these accumulating substrates, a therapeutic strategy known as substrate reduction therapy (SRT).

Signaling Pathway of Glucosylceramide Synthesis and Inhibition

Caption: Inhibition of Glucosylceramide Synthase by this compound.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the dosages and administration routes of this compound used in various mouse models of lysosomal storage disorders.

| Mouse Model | Strain | Compound | Dosage | Administration Route | Duration | Reference |

| Chemically Induced Gaucher Disease | C57Bl/6 | Genz-682452 | 0.03% w/w in diet (~60 mg/kg/day) | Oral (in diet) | 7 weeks | |

| Genetic Gaucher Disease (4L;C* mouse) | - | Genz-682452 | 12.5 mg/kg/day | Intraperitoneal (IP) | Days 5-20 of age | |

| Genetic Gaucher Disease (4L;C* mouse) | - | Genz-682452 | 0.03% w/w in diet | Oral (in diet) | After day 20 | |

| CBE Mouse Model of Gaucher Disease Type 3 | - | Venglustat (Genz-682452) | 10 mg/kg/day | Intraperitoneal (IP) | 14 days | |

| GBA-related synucleinopathy | GbaD409V/WT | GZ667161 (analog) | 0.033% w/w in diet | Oral (in diet) | 9 months | |

| Gaucher-related synucleinopathy | GbaD409V/D409V | Venglustat | 0.03% w/w in diet | Oral (in diet) | 8 months |

Experimental Protocols

Protocol 1: Administration of this compound via Medicated Diet

This protocol is adapted from studies using diet-based administration for chronic treatment.

Objective: To achieve steady-state plasma and tissue concentrations of this compound over a long-term treatment period.

Materials:

-

This compound (Venglustat)

-

Standard pelleted rodent diet (e.g., LabDiet 5053)

-

Precision balance

-

Mixer for diet preparation

-

Mouse cages with food hoppers

Procedure:

-

Dose Calculation:

-

Determine the target daily dose in mg/kg of body weight (e.g., 60 mg/kg/day).

-

Estimate the average daily food intake of the mice (typically 4-5 g for a 20-25 g mouse).

-

Calculate the amount of this compound to be mixed per kg of diet using the following formula:

-

Drug in diet (g/kg) = (Target dose in mg/kg/day * Average body weight in kg) / Average daily food intake in kg

-

For a 60 mg/kg/day dose in a 25g mouse eating 5g of food: (60 mg/kg * 0.025 kg) / 0.005 kg = 300 mg of drug per kg of diet, which is a 0.03% w/w formulation.

-

-

-

Diet Preparation:

-

Accurately weigh the required amount of this compound.

-

Thoroughly mix the powdered drug with a small portion of the ground rodent chow.

-

Gradually add the remaining ground chow and continue mixing until a homogenous mixture is achieved.

-

The medicated diet can then be re-pelleted or provided as a powder. It is recommended to have the diet commercially prepared to ensure homogeneity.

-

-

Administration:

-

House the mice individually or in small groups and provide the medicated diet ad libitum.

-

Replace the medicated diet at regular intervals (e.g., weekly) to ensure freshness and stability of the compound.

-

Monitor food consumption and body weight regularly to adjust the dose if necessary and to assess for any adverse effects.

-

Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection

This protocol is suitable for studies requiring precise daily dosing over a shorter duration or in young mice where diet-based administration is not feasible.

Objective: To deliver a precise daily dose of this compound.

Materials:

-

This compound

-

Sterile vehicle (e.g., saline, PBS, or a solution of 0.5% methylcellulose)

-

Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

-

Animal balance

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the total volume of dosing solution needed for the study.

-

Dissolve or suspend the required amount of this compound in the sterile vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 0.1 mL, the concentration would be 2.5 mg/mL).

-

Ensure the solution is well-mixed before each use.

-

-

Animal Handling and Injection:

-

Weigh the mouse to determine the precise injection volume.

-

Restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly with the head pointing downwards.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

-

Slowly inject the calculated volume of the dosing solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-injection.

-

Experimental Workflow for Efficacy Studies

Caption: A typical workflow for preclinical efficacy studies of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dissolving Ibiglustat Succinate for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibiglustat succinate, also known as Venglustat succinate, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1] GCS is a critical enzyme in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, this compound blocks the formation of glucosylceramide (GlcCer), the precursor for a wide range of glycosphingolipids.[2][3] This mechanism of action makes it a valuable tool for studying and potentially treating various lysosomal storage disorders, including Gaucher disease, Fabry disease, and GM2 gangliosidosis, as well as Parkinson's disease associated with GBA mutations.[1][4]

These application notes provide detailed protocols for the proper dissolution and handling of this compound for use in in vitro cell culture experiments.

Data Presentation: Solubility and Stability

This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO). Its stability is dependent on storage conditions, with the powdered form being stable for extended periods at low temperatures.

| Parameter | Solvent | Concentration | Notes | Reference |

| Solubility | DMSO | ≥ 250 mg/mL (492.54 mM) | Use of fresh, hygroscopic DMSO is recommended as moisture can impact solubility. | |

| Water | 100 mg/mL (190.99 mM) | Limited aqueous solubility is noted elsewhere, suggesting pH dependence. | ||

| Ethanol | 100 mg/mL (190.99 mM) | |||

| Stability (Powder) | -20°C | 3 years | ||

| 4°C | 2 years | |||

| Stability (Stock Solution in DMSO) | -80°C | 6 months | ||

| -20°C | 1 month |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be aliquoted and stored for future use.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 100 mM). It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.

-

Dissolution: Vortex the solution vigorously to dissolve the powder. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into the final cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Pre-warmed complete cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile pipettes and tips

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform a serial dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 100 mM stock, you can perform a 1:100 dilution followed by another 1:100 dilution.

-

Direct Dilution (for lower concentrations): Alternatively, for very low final concentrations, a direct dilution can be performed. Slowly add the required volume of the stock solution to the pre-warmed culture medium while gently swirling the medium. It is important to add the stock solution to the medium, not the other way around, to facilitate rapid dispersal and minimize the risk of precipitation.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

-

Immediate Use: It is recommended to prepare the working solution immediately before use.

-

Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound or the vehicle control. In some experimental setups, the medium is replaced every 2 days during the treatment period.

Visualizations

Caption: Experimental workflow for preparing this compound solutions.

Caption: this compound inhibits glucosylceramide synthase.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Ibiglustat Succinate in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibiglustat, also known as Venglustat or GZ402671, is an orally active, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the synthesis of most glycosphingolipids. By inhibiting this enzyme, Ibiglustat blocks the formation of glucosylceramide (GlcCer), the substrate for the synthesis of complex glycosphingolipids like globotriaosylceramide (GL-3).[2][3][4] This mechanism makes Ibiglustat a promising therapeutic candidate for several lysosomal storage disorders, including Gaucher disease, Fabry disease, and GM2 gangliosidosis, which are characterized by the abnormal accumulation of these lipids.[1]

Reliable quantification of Ibiglustat in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ibiglustat in human plasma. The method presented herein is based on established bioanalytical principles and provides a template for researchers.

Experimental Protocols

Materials and Reagents

-

Ibiglustat succinate reference standard (≥98% purity)

-

Ibiglustat-d5 (internal standard, IS) (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation A triple quadrupole mass spectrometer equipped with a TurboIonSpray source, coupled with a UHPLC system, was used for the analysis. Data acquisition and processing were performed using the instrument's proprietary software.

LC-MS/MS Method The chromatographic and mass spectrometric conditions were optimized to achieve high sensitivity and selectivity for Ibiglustat and the internal standard.

-

Liquid Chromatography Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute wash at 95% B and a 1-minute re-equilibration at 5% B.

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Ibiglustat: Q1 m/z 442.2 → Q3 m/z 254.1

-

Ibiglustat-d5 (IS): Q1 m/z 447.2 → Q3 m/z 259.1

-

-

Key Parameters: Optimized settings for Collision Energy (CE), Declustering Potential (DP), and other source parameters.

-

Sample Preparation: Protein Precipitation A simple and efficient protein precipitation method was used for the extraction of Ibiglustat from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Spike 50 µL of plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL Ibiglustat-d5 in 50% methanol).

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Preparation of Calibration Standards and Quality Control Samples Stock solutions of Ibiglustat and Ibiglustat-d5 were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions.

Data Presentation: Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation. A summary of the hypothetical validation data is presented below.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Ibiglustat | 0.5 - 500 | Linear, 1/x² weighting | >0.995 |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 |

| LQC | 1.5 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |

| MQC | 50 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |

| HQC | 400 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| LQC | 85.2 | 87.1 | 0.98 | 1.01 |

| HQC | 86.5 | 86.8 | 0.97 | 1.00 |

Visualizations

Below are diagrams illustrating the experimental workflow and the mechanism of action of Ibiglustat.

Caption: Experimental workflow for Ibiglustat quantification.

Caption: Ibiglustat's mechanism of action.

Conclusion

This application note outlines a representative LC-MS/MS method for the quantification of Ibiglustat in human plasma. The described method, utilizing a straightforward protein precipitation for sample preparation, is shown to be a suitable template for a sensitive, and specific assay. The provided validation data, though hypothetical, illustrates the expected performance of a robust method suitable for supporting clinical and non-clinical studies in drug development. This protocol can be adapted and validated by researchers for their specific laboratory and instrumentation setup.

References

Application Notes: Use of Ibiglustat Succinate in iPSC-Derived Neuron Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modeling Neuronopathic Lysosomal Storage Disorders

Induced pluripotent stem cells (iPSCs) derived from patients with genetic disorders offer a powerful platform for studying disease mechanisms and testing therapeutic candidates in a physiologically relevant context. This is particularly valuable for neuronopathic lysosomal storage disorders (LSDs), such as Gaucher disease (GD), where obtaining primary patient neurons for research is not feasible.[1]